molecular formula C10H15NO B1301286 2-(3,4-Dimethylphenoxy)ethanamine CAS No. 26646-48-0

2-(3,4-Dimethylphenoxy)ethanamine

Cat. No.: B1301286
CAS No.: 26646-48-0
M. Wt: 165.23 g/mol
InChI Key: ABZJNEBQBOTWLB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)ethanamine is a substituted phenethylamine derivative characterized by a phenoxy group (an oxygen atom linking the aromatic ring to the ethylamine chain) and methyl substituents at the 3- and 4-positions of the benzene ring. Phenethylamine derivatives are widely studied for their pharmacological activities, particularly in neurotransmitter modulation (e.g., dopamine, serotonin) and enzyme inhibition .

Preparation Methods

The synthesis of 2-(3,4-Dimethylphenoxy)ethanamine typically involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol, which is then converted to the ethanamine derivative through reductive amination . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

2-(3,4-Dimethylphenoxy)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(3,4-Dimethylphenoxy)ethanamine typically involves the reaction of 3,4-dimethylphenol with ethylene diamine or related amines. This compound can also be derived from other phenoxyethylamines through various chemical transformations. The structural formula is characterized by a phenoxy group attached to an ethanamine backbone, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds have been shown to effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential use in developing antimicrobial agents.

Neuropharmacological Effects

The compound's structure suggests possible neuropharmacological effects. Preliminary studies indicate it may modulate neurotransmitter systems linked to mood and cognition. Further in vivo studies are necessary to substantiate these claims and understand the pharmacokinetics involved.

Cytotoxicity

Investigations into the cytotoxic effects of this compound against cancer cell lines have shown promising results. Compounds with similar structural motifs demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.

Drug Development

Due to its biological activities, this compound is being explored as a potential lead compound in drug development, particularly for antimicrobial and anticancer therapies. The dual action on microbial pathogens and cancer cells positions it as a candidate for further pharmaceutical exploration.

Agricultural Chemistry

The compound's efficacy in inhibiting microbial growth suggests potential applications in agricultural chemistry as a biopesticide or fungicide. Its ability to disrupt microbial communities could be harnessed for crop protection strategies .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenoxy)ethanamine involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The following table compares 2-(3,4-Dimethylphenoxy)ethanamine with structurally related compounds, focusing on substituents, molecular properties, and biological activities:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Physical Properties (e.g., m.p., b.p.) Biological Activity/Notes
2-(3,4-Dimethylphenyl)ethanamine 17283-14-6 C10H15N 3,4-dimethyl (phenyl) 149.24 g/mol Not reported in evidence Limited data; potential structural analog for phenethylamine derivatives
2-(3,4-Dimethoxyphenyl)ethanamine 120-20-7 C10H15NO2 3,4-methoxy (phenyl) 181.23 g/mol m.p. 12–15°C; b.p. 188°C (15 mmHg) Used in gigantol derivatives with aldose reductase (AR) inhibitory activity; acute toxicity (H302, H314)
2-(3,4-Dichlorophenoxy)ethanamine 38949-70-1 C8H9Cl2NO 3,4-chloro (phenoxy) 218.07 g/mol Not reported Increased lipophilicity due to Cl substituents; potential toxicity concerns
3,4-Methylenedioxyphenethylamine HCl 15205-27-3 C9H12ClNO2 methylenedioxy (phenyl) 201.65 g/mol Not reported Core structure of hallucinogens (e.g., MDMA analogs); 5-HT2A receptor affinity
2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine 39201-82-6 C12H19NO3 3,5-dimethoxy, 4-ethoxy (phenyl) 225.29 g/mol Not reported Complex substituent pattern; potential for tailored receptor interactions

Key Structural and Functional Differences:

Substituent Effects: Methyl vs. Methyl groups (e.g., in 2-(3,4-dimethylphenyl)ethanamine) are lipophilic, favoring blood-brain barrier penetration . Halogen Substituents: Chlorine atoms (e.g., in 2-(3,4-dichlorophenoxy)ethanamine) enhance lipophilicity and may improve receptor binding but raise toxicity risks .

Linking Group: Phenoxy (O-linked) vs. Phenyl (C-linked): Phenoxy groups introduce an oxygen atom, altering electronic distribution and steric hindrance. For example, NBOMe compounds (N-benzyl phenethylamines) with methoxy substituents exhibit potent 5-HT2A agonism, critical for hallucinogenic activity .

Receptor Binding: Methylenedioxy-substituted compounds (e.g., 3,4-methylenedioxyphenethylamine) are associated with serotonin receptor modulation, influencing mood and cognition .

Biological Activity

Overview

2-(3,4-Dimethylphenoxy)ethanamine, with the molecular formula C10H15NO\text{C}_{10}\text{H}_{15}\text{NO} and a molecular weight of 165.23 g/mol, is an alkylamine derivative characterized by a phenoxy group with two methyl substitutions at the 3 and 4 positions. This compound has garnered attention for its potential biological activities, including interactions with various biomolecules and pharmacological applications.

The synthesis of this compound typically involves the reaction of 3,4-dimethylphenol with ethylene oxide, followed by reductive amination to yield the ethanamine derivative. The compound can undergo various chemical reactions such as oxidation to form ketones or carboxylic acids, reduction to different amine derivatives, and nucleophilic substitution reactions.

The biological activity of this compound is believed to involve its interaction with specific molecular targets. It may function as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The precise molecular targets and pathways can vary based on the context of its application .

Biological Activity

Research indicates several potential biological activities associated with this compound:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, which could be beneficial in preventing oxidative stress-related damage.
  • Vasodilatory Effects : Similar compounds have shown vasodilatory effects, suggesting potential applications in treating cardiovascular diseases .
  • Beta-Blocking Activity : Some derivatives have been studied for their ability to block beta-adrenergic receptors, which could be useful in managing conditions like hypertension and angina pectoris .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Vasodilatory Activity : In pharmacological tests, compounds similar to this compound demonstrated significant vasodilatory effects in animal models. For instance, experiments involving intravenous administration showed that certain derivatives could lower blood pressure effectively .
  • Beta-Blockade Studies : A study examined the beta-blocking properties of compounds structurally related to this compound. The results indicated that these compounds could significantly reduce heart rate increases induced by isoprenalin in rabbits, suggesting potential therapeutic applications in heart-related conditions .
  • Antioxidant Mechanisms : Research has indicated that similar phenolic compounds can act as effective antioxidants by neutralizing reactive oxygen species (ROS), which may contribute to their protective effects against cellular damage .

Comparative Analysis

A comparative analysis of this compound with similar compounds highlights its unique structural features and potential differences in reactivity:

Compound NameStructural FeaturesNotable Activities
2-(3,5-Dimethylphenoxy)ethanamineMethyl groups at positions 3 and 5Potentially similar biological effects
2-(2,6-Dimethylphenoxy)ethanamineMethyl groups at positions 2 and 6Variations in receptor interactions
3,4-DimethoxyphenethylamineMethoxy groups instead of methylDifferences in antioxidant activity

Q & A

Q. What are the validated synthetic routes for 2-(3,4-Dimethoxyphenyl)ethanamine, and how can researchers optimize reaction yields?

Answer:
A common synthesis involves condensing 2-(3,4-dimethoxyphenyl)ethylamine with aldehydes via a Pictet-Spengler reaction. For example, refluxing the amine with substituted benzaldehydes in anhydrous toluene, followed by crystallization from ethanol, yields imine derivatives . To optimize yields:

  • Use excess aldehyde (1.2 equivalents) to drive the reaction.
  • Monitor reaction progress via thin-layer chromatography (TLC) or NMR.
  • Purify intermediates via column chromatography to remove unreacted starting materials.

Q. How should researchers characterize the purity and structural integrity of 2-(3,4-Dimethoxyphenyl)ethanamine?

Answer:
Employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of methoxy groups (δ ~3.8 ppm) and ethylamine protons (δ ~2.7 ppm) .
  • Mass Spectrometry (MS): Verify molecular weight (181.23 g/mol) via ESI-MS or GC-MS .
  • Melting Point Analysis: Compare observed values (e.g., 12–15°C) with literature data to detect impurities .

Q. What safety protocols are critical when handling 2-(3,4-Dimethoxyphenyl)ethanamine in laboratory settings?

Answer:
The compound is classified as acutely toxic (H302) and causes severe skin/eye irritation (H314, H318) . Mandatory precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and EN 166-approved safety goggles .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols .
  • First Aid: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Answer:
Discrepancies in data (e.g., "no data" fields in safety sheets vs. empirical observations) require:

  • Experimental Validation: Conduct solubility tests in solvents like ethanol, DMSO, or water.
  • Stability Studies: Store the compound at 2–8°C and monitor degradation via HPLC under varying pH/temperature conditions.
  • Literature Cross-Referencing: Compare findings with peer-reviewed studies (e.g., PubChem or SciFinder entries) .

Q. What methodologies are recommended for assessing the biological activity of 2-(3,4-Dimethoxyphenyl)ethanamine derivatives?

Answer:
For neuropharmacology applications:

  • In Vitro Assays: Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
  • In Vivo Models: Evaluate behavioral effects in rodent models (e.g., forced swim test for antidepressant activity).
  • Structure-Activity Relationship (SAR) Studies: Modify the methoxy or ethylamine groups to correlate structural changes with activity .

Q. How should researchers design experiments to investigate the compound’s stability under reactive conditions?

Answer:

  • Oxidative Stability: Expose the compound to H₂O₂ or O₃ and analyze degradation products via GC-MS.
  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>230°F flashpoint reported) .
  • Light Sensitivity: Store samples in amber vials and monitor photodegradation using UV-Vis spectroscopy.

Q. What are the implications of the compound’s GHS hazard classifications for laboratory waste disposal?

Answer:
Classified as H302 (harmful if swallowed) and H335 (respiratory irritation):

  • Waste Neutralization: Treat with dilute HCl or NaOH under controlled conditions.
  • Disposal Compliance: Follow EPA guidelines for amine-containing compounds and incinerate in certified facilities .

Q. How can researchers validate analytical methods for quantifying trace impurities in synthesized batches?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) and spiked standards to calibrate impurity thresholds.
  • Limit of Detection (LOD): Establish via signal-to-noise ratios (e.g., 3:1 for trace aldehydes) .

Q. What strategies mitigate risks when scaling up synthesis from milligram to gram quantities?

Answer:

  • Process Optimization: Replace toluene with safer solvents (e.g., ethanol) for large-scale reflux.
  • Exothermic Control: Use jacketed reactors to manage heat generation during amine-aldehyde condensation .
  • Pilot Trials: Conduct small-batch runs to identify purification bottlenecks (e.g., column chromatography vs. recrystallization).

Q. How does the methoxy substitution pattern influence the compound’s reactivity in electrophilic aromatic substitution?

Answer:
The 3,4-dimethoxy groups are strong electron-donating substituents, activating the phenyl ring toward electrophiles. Key considerations:

  • Regioselectivity: Electrophiles (e.g., nitronium ions) preferentially attack the para position relative to methoxy groups.
  • Side Reactions: Monitor demethylation under acidic conditions, which can generate catechol derivatives .

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZJNEBQBOTWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365834
Record name 2-(3,4-dimethylphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26646-48-0
Record name 2-(3,4-dimethylphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.50 g (13.9 mmol) of (3,4-dimethylphenoxy)acetamide obtained in step 3 was dissolved in 50 ml of dry tetrahydrofuran, and added slowly to a solution of 1.05 g (27.8 mmol) of LiAlH4 in 70 ml of dry tetrahydrofuran. The reaction mixture was refluxed for 5 hours and then 5 ml of water and 5 ml of 1N sodium hydroxide were added to decompose the remaining LiAlH4. The resultant mixture was passed through a Celite™ layer and the filtrate was evaporated under a reduced pressure to produce a residue, which was distilled under a reduced pressure to obtain 0.63 g (yield 28%) of the title compound as a colorless oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
28%

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